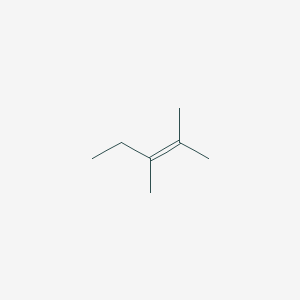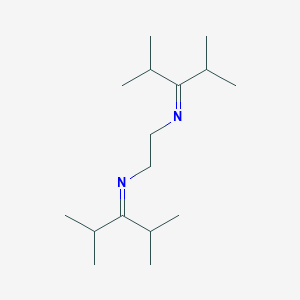
Terbium phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbium phosphate is a rare earth metal that is widely used in scientific research applications. It is a white, odorless, and non-toxic powder that is insoluble in water. Terbium phosphate is a highly stable compound that has a wide range of applications in the fields of physics, chemistry, and biology.
Applications De Recherche Scientifique
Terbium phosphate has a wide range of applications in scientific research. It is used as a fluorescent probe in bioimaging and cell labeling studies. It is also used as a luminescent material in optoelectronic devices such as LEDs and lasers. Terbium phosphate is also used in the production of high-performance magnets and superconductors. It has been studied for its potential use in the treatment of cancer and other diseases.
Mécanisme D'action
Terbium phosphate exhibits luminescence properties due to the presence of terbium ions in its crystal lattice. When excited by an external energy source, such as light or heat, the terbium ions emit light at a specific wavelength. This property makes terbium phosphate an ideal material for use in fluorescence and luminescence studies.
Biochemical and Physiological Effects:
Terbium phosphate has no known biochemical or physiological effects on living organisms. It is considered to be non-toxic and safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using terbium phosphate in lab experiments include its stability, low toxicity, and ease of synthesis. It is also a highly sensitive material that can be used to detect and quantify small amounts of analytes. The limitations of terbium phosphate include its high cost and limited availability.
Orientations Futures
There are several future directions for the use of terbium phosphate in scientific research. One area of interest is the development of new luminescent materials for use in optoelectronic devices. Another area of research is the use of terbium phosphate as a contrast agent in medical imaging. There is also potential for the use of terbium phosphate in the development of new cancer therapies. Further research is needed to explore these and other potential applications of terbium phosphate.
Méthodes De Synthèse
Terbium phosphate can be synthesized by the reaction of terbium nitrate with sodium phosphate. The reaction takes place in an aqueous solution under controlled conditions of temperature and pH. The resulting product is then washed and dried to obtain pure terbium phosphate powder. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Propriétés
Numéro CAS |
13863-48-4 |
|---|---|
Nom du produit |
Terbium phosphate |
Formule moléculaire |
O4PTb |
Poids moléculaire |
253.897 g/mol |
Nom IUPAC |
terbium(3+);phosphate |
InChI |
InChI=1S/H3O4P.Tb/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+3/p-3 |
Clé InChI |
QQCIBICIISNSAY-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Tb+3] |
SMILES canonique |
[O-]P(=O)([O-])[O-].[Tb+3] |
Autres numéros CAS |
13863-48-4 |
Synonymes |
terbium phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)








![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)


![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)
